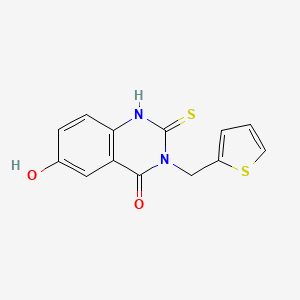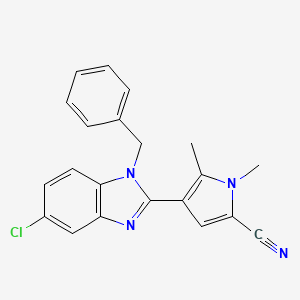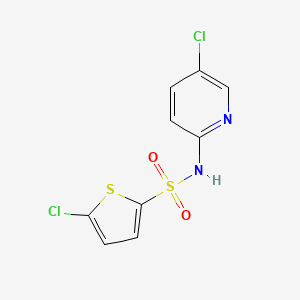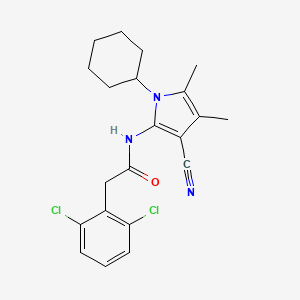
6-hydroxy-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-hydroxy-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one is a complex organic compound belonging to the quinazolinone family. This compound features a quinazolinone core, a thiophene ring, and a sulfanylidene group, making it a molecule of interest in various fields of scientific research due to its unique structural properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazolinone Core: This step often starts with the condensation of anthranilic acid with formamide or its derivatives to form the quinazolinone core.
Introduction of the Thiophene Group: The thiophene ring can be introduced via a Friedel-Crafts alkylation reaction, where thiophene is alkylated with a suitable electrophile.
Addition of the Sulfanylidene Group: The sulfanylidene group is typically introduced through a thiolation reaction, where a sulfur source such as thiourea is used under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the thiophene ring, potentially leading to dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinazolinone core or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions (e.g., acidic or basic) are employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of the quinazolinone or thiophene ring.
Substitution: Halogenated or aminated derivatives.
科学研究应用
Chemistry
In chemistry, 6-hydroxy-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one is studied for its potential as a building block in organic synthesis. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
Biologically, this compound is investigated for its potential pharmacological activities. Studies may focus on its antimicrobial, anti-inflammatory, or anticancer properties, given the bioactivity associated with quinazolinone derivatives.
Medicine
In medicine, research may explore the compound’s potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules. Its unique properties might be leveraged in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
作用机制
The mechanism of action of 6-hydroxy-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the biological context. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.
相似化合物的比较
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone or 2-phenyl-4(3H)-quinazolinone share the quinazolinone core but differ in their substituents.
Thiophene Derivatives: Compounds such as 2-acetylthiophene or 2-bromothiophene have the thiophene ring but lack the quinazolinone structure.
Sulfanylidene Compounds: Compounds like thiourea or thioacetamide contain the sulfanylidene group but are structurally distinct from the quinazolinone framework.
Uniqueness
6-hydroxy-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one is unique due to the combination of its quinazolinone core, thiophene ring, and sulfanylidene group
属性
IUPAC Name |
6-hydroxy-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S2/c16-8-3-4-11-10(6-8)12(17)15(13(18)14-11)7-9-2-1-5-19-9/h1-6,16H,7H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZHXDOHZNGMLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN2C(=O)C3=C(C=CC(=C3)O)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(furan-2-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide](/img/structure/B7534621.png)

![[2-(1-Methylpyrazol-4-yl)-1,3-thiazol-4-yl]-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7534644.png)

![[1-(Cyclohexylmethylamino)-1-oxopropan-2-yl] 4-fluoro-3-morpholin-4-ylsulfonylbenzoate](/img/structure/B7534658.png)
![3-[2-Oxo-2-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]ethyl]-1,2,3-benzotriazin-4-one](/img/structure/B7534662.png)
![1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one](/img/structure/B7534667.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]-4-propan-2-yloxybenzamide](/img/structure/B7534675.png)
![4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine](/img/structure/B7534683.png)

![N-tert-butyl-2-[[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]benzenesulfonamide](/img/structure/B7534709.png)
![1-(2,3-dimethyl-1H-indol-5-yl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]methanamine](/img/structure/B7534712.png)
![3,4-dimethoxy-N-[2-oxo-2-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethyl]benzamide](/img/structure/B7534715.png)
![6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B7534722.png)
